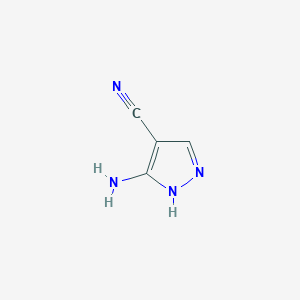

5-氨基-1H-吡唑-4-腈

概述

描述

N-(4-氨基-2-氯苯基)邻苯二甲酰亚胺: 是一种有机化合物,其分子式为C14H9ClN2O2 ,分子量为272.69 g/mol 。该化合物以苯环上连接的氨基和氯原子为特征,该苯环进一步连接到邻苯二甲酰亚胺部分。 它是一种略带黄色的固体,可溶于二甲亚砜(DMSO),但不可溶于水 .

科学研究应用

化学:

- N-(4-氨基-2-氯苯基)邻苯二甲酰亚胺用作有机合成中的结构单元。 它在制备各种药物和农用化学品中用作中间体 .

生物学和医学:

工业:

- 在工业领域,N-(4-氨基-2-氯苯基)邻苯二甲酰亚胺用于合成染料、颜料和其他特种化学品。

作用机制

N-(4-氨基-2-氯苯基)邻苯二甲酰亚胺的作用机制涉及它与体内特定分子靶标的相互作用。氨基和邻苯二甲酰亚胺部分在其生物活性中起着至关重要的作用。 该化合物可能与神经递质受体或酶相互作用,从而产生抗惊厥作用 。确切的分子途径和靶标是正在进行的研究主题。

生化分析

Biochemical Properties

5-Amino-1H-pyrazole-4-carbonitrile is a potential biologically active scaffold due to its wide applications in pharmaceuticals . It has been used as an analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compound . It also exhibits properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase, and CB1 receptor antagonists .

Cellular Effects

It is known that this compound has a wide range of biochemical and physiological effects including antitumor activity, anti-inflammatory effects, and antioxidant activity .

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has been synthesized using various methods and catalysts .

Metabolic Pathways

It is known that this compound has a wide range of biochemical and physiological effects .

Transport and Distribution

It is known that this compound has a wide range of biochemical and physiological effects .

Subcellular Localization

It is known that this compound has a wide range of biochemical and physiological effects .

准备方法

合成路线和反应条件:

邻苯二甲酸酐和4-氨基-2-氯苯反应:

工业生产方法:

- N-(4-氨基-2-氯苯基)邻苯二甲酰亚胺的工业生产遵循类似的合成路线,但在更大规模上进行。反应条件经过优化,以确保产品的高产率和纯度。连续流动反应器和自动化系统的使用可以提高生产过程的效率。

化学反应分析

反应类型:

-

取代反应:

试剂和条件: N-(4-氨基-2-氯苯基)邻苯二甲酰亚胺可以发生亲核取代反应,尤其是在氯原子处。常见的试剂包括氢氧化钠或其他亲核试剂。

产物: 形成的主要产物是氯原子被亲核试剂取代的衍生物。

-

氧化反应:

试剂和条件: 氧化剂如高锰酸钾或过氧化氢可以氧化氨基。

产物: 主要产物是原始化合物的氧化衍生物。

-

还原反应:

试剂和条件: 还原剂如氢化锂铝可以还原邻苯二甲酰亚胺部分。

产物: 主要产物是邻苯二甲酰亚胺环的还原形式。

相似化合物的比较

类似化合物:

- N-(羟甲基)邻苯二甲酰亚胺

- N-(氯甲基)邻苯二甲酰亚胺

- N-(2-氯乙基)邻苯二甲酰亚胺

- N-(4-戊炔基)邻苯二甲酰亚胺

- N-(2-羟乙基)邻苯二甲酰亚胺

- N-(4-溴丁基)邻苯二甲酰亚胺

比较:

- N-(4-氨基-2-氯苯基)邻苯二甲酰亚胺 由于苯环上同时存在氨基和氯原子而独一无二,与它的类似物相比,它具有不同的化学反应性和生物活性 。这些官能团的组合使其成为有机合成中通用的中间体,并在药物化学中具有价值。

生物活性

3-Amino-4-pyrazolecarbonitrile (CAS Number: 16617-46-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and applications, supported by various research findings.

Molecular Information:

- Molecular Formula: C₄H₄N₄

- Molecular Weight: 108.10 g/mol

- Melting Point: 172-174 °C

- Density: 1.4 g/cm³

- Boiling Point: 476.4 °C (at 760 mmHg)

Structural Characteristics:

The compound features a pyrazole ring, which is known for its pharmacological significance. The presence of the amino and cyano groups contributes to its reactivity and biological interactions.

Biological Activities

3-Amino-4-pyrazolecarbonitrile exhibits a range of biological activities, primarily attributed to its pyrazole structure. Recent studies have highlighted its potential in various therapeutic areas:

-

Anticancer Activity:

- Research indicates that pyrazole derivatives, including 3-amino-4-pyrazolecarbonitrile, show promising anticancer effects. A study demonstrated that modifications to the pyrazole structure could enhance cytotoxicity against cancer cell lines, suggesting that this compound may serve as a lead for developing new anticancer agents .

-

Anti-inflammatory Properties:

- Pyrazole compounds are recognized for their anti-inflammatory effects. The mechanisms often involve inhibition of cyclooxygenase enzymes (COX), similar to established drugs like celecoxib . The specific activity of 3-amino-4-pyrazolecarbonitrile in this context requires further investigation but aligns with the broader profile of pyrazole derivatives.

- Antimicrobial Activity:

Synthesis and Derivatives

The synthesis of 3-amino-4-pyrazolecarbonitrile typically involves the condensation of hydrazine with appropriate carbonyl compounds followed by cyanation. Variations in synthesis can lead to diverse derivatives with modified biological activities.

Synthesis Example:

A common synthetic route involves the reaction of 5-substituted pyrazoles with bidentate electrophiles, yielding compounds with enhanced biological profiles .

Case Studies

Several case studies illustrate the potential applications of 3-amino-4-pyrazolecarbonitrile:

- Cancer Treatment Development:

- Corrosion Inhibition:

Summary Table of Biological Activities

属性

IUPAC Name |

5-amino-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNKBQRKZRMYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Record name | 3-aminopyrazole-4-carbonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066091 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16617-46-2 | |

| Record name | 3-Amino-4-cyanopyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16617-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyrazole-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016617462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-pyrazolecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPYRAZOLE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOB953S9X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to 5-amino-1H-pyrazole-4-carbonitrile?

A1: A widely used method involves a multicomponent reaction using substituted aromatic aldehydes, malononitrile, and phenylhydrazine. [] This reaction is often catalyzed by various materials, including NiFe2O4 nanoparticles, [] alumina–silica-supported MnO2, [] and calcined Mg-Fe hydrotalcite. [] Another approach utilizes 3-oxoalkanonitrile as a precursor, reacting it with trichloroacetonitrile and subsequently with hydrazines to yield the desired product. []

Q2: Are there any environmentally friendly synthetic routes for this compound?

A2: Yes, several research groups have focused on developing greener synthetic methods. One such method employs copper(II)-coated magnetic core-shell nanoparticles as catalysts in a mild, green environment. [] Another approach utilizes alumina–silica-supported MnO2 as a recyclable catalyst in water. []

Q3: What are some notable catalysts used in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, and what are their advantages?

A3: Researchers have explored a range of catalysts:

- [Msim]CuCl3: This newly developed catalyst utilizes anomeric and vinylogous anomeric effects to facilitate the formation of the pyrazole ring. []

- Copper(II)-coated magnetic core-shell nanoparticles: These nanoparticles offer a green approach, are easily separated from the reaction mixture using a magnet, and are reusable for multiple reaction cycles without significant activity loss. []

- Nano-[Zn-4NSP]Cl2: This Schiff base complex acts as an efficient heterogeneous catalyst in the synthesis. []

- Alumina–silica-supported MnO2: This catalyst allows for a facile one-pot synthesis in water and can be recycled. []

- Calcined Mg-Fe Hydrotalcite: This catalyst promotes a one-pot synthesis of the compound. []

Q4: What is the role of anomeric effects in the synthesis of 5-amino-1H-pyrazole-4-carbonitrile?

A4: In certain synthetic routes, specifically those using catalysts like [Msim]CuCl3, the formation of the pyrazole ring is aided by anomeric and vinylogous anomeric effects. These electronic effects influence the stability and reactivity of the intermediates, guiding the reaction towards the desired product. []

Q5: How is 5-amino-1H-pyrazole-4-carbonitrile used in the synthesis of other heterocyclic compounds?

A5: This compound serves as a versatile building block for synthesizing various heterocycles:

- Pyrazolo[1,5-a]pyrimidines: Reacting 5-amino-1H-pyrazole-4-carbonitrile derivatives with nonsymmetrical dielectrophiles under microwave irradiation leads to regioselective formation of substituted pyrazolo[1,5-a]pyrimidines. []

- 7-Azolylaminotetrahydroazolo[1,5-a]pyrimidines: This compound, when reacted with aromatic aldehydes and pyruvic acid or its esters under ultrasonication, undergoes a unique cascade of reactions to form 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines. []

- Pyrazolo pyrimidine derivatives: The compound serves as a precursor for synthesizing a diverse range of pyrazolo pyrimidine derivatives with potential antiproliferative activities. []

Q6: What are the potential biological activities of 5-amino-1H-pyrazole-4-carbonitrile and its derivatives?

A6: Studies indicate potential for the following activities:

- Antiproliferative activity: Pyrazolo pyrimidine derivatives synthesized from this compound have shown promise in inhibiting cancer cell growth. []

- Antioxidant activity: Some derivatives exhibit potent scavenging activity against various free radicals, including DPPH, superoxide anion, hydrogen peroxide, and nitric oxide. []

- Analgesic, antipyretic, and anti-inflammatory activities: Certain derivatives demonstrate notable analgesic effects in acetic acid-induced writhing responses, antipyretic activity against Brewer’s yeast-induced pyrexia, and anti-inflammatory activity by reducing Brewer’s yeast-induced paw edema. []

Q7: Have any structure-activity relationship (SAR) studies been conducted on 5-amino-1H-pyrazole-4-carbonitrile derivatives?

A7: While detailed SAR studies are limited in the provided research, some insights can be gleaned. For example, the nature of the substituents on the pyrazolo[3,4-d]pyrimidine core appears to significantly influence the antioxidant potential. [] Specifically, the presence of a furan-2-ylmethylene group seems to enhance the antioxidant activity compared to thiophen-2-ylmethylene or 4-chlorophenyl groups. []

Q8: What analytical methods are employed to characterize and quantify 5-amino-1H-pyrazole-4-carbonitrile?

A8: Common techniques include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。